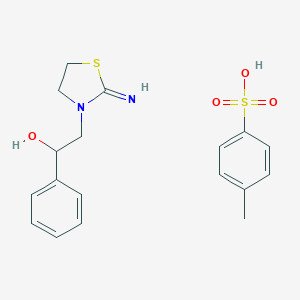

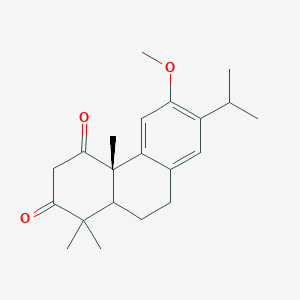

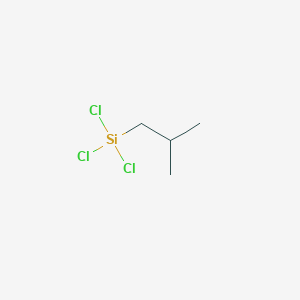

![molecular formula C9H18N2 B092350 2,8-Diazaspiro[5.5]undecane CAS No. 180-50-7](/img/structure/B92350.png)

2,8-Diazaspiro[5.5]undecane

Vue d'ensemble

Description

2,8-Diazaspiro[5.5]undecane is a chemical compound with the molecular formula C9H18N2 . It is a part of various derivatives that have been studied for their potential applications .

Synthesis Analysis

The synthesis of 2,8-Diazaspiro[5.5]undecane derivatives has been reported in several studies. One method involves a base-promoted [5+1] double Michael addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones . Another method involves a three-component one-pot reaction of aromatic aldehydes with urea and 2,2-butylidene-1,3-dioxane-4,6-dione or 2,2-pentylidene-1,3-dioxane-4,6-dione under solvent-free and catalyst-free conditions .

Molecular Structure Analysis

The molecular structure of 2,8-Diazaspiro[5.5]undecane has been analyzed using various techniques. The ChemSpider database provides information about its molecular formula, average mass, and monoisotopic mass .

Chemical Reactions Analysis

The chemical reactions involving 2,8-Diazaspiro[5.5]undecane are complex and can lead to a variety of products. For instance, the compound can undergo a [5+1] double Michael addition reaction with N,N-Dimethylbarbituric Acid to form diazaspiro[5.5]undecane derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,8-Diazaspiro[5.5]undecane have been analyzed in several studies. According to the PubChem database, the compound has a molecular weight of 154.253 Da and a monoisotopic mass of 154.147003 Da .

Applications De Recherche Scientifique

Inducer of the Endoplasmic Reticulum Stress Response

2,8-Diazaspiro[5.5]undecane has been identified as an inducer of the Endoplasmic Reticulum Stress Response (ERSR) in glioma cells . It depletes intracellular Ca2+ stores and induces apoptosis-mediated cell death in several cancer cell lines, including patient-derived and 3D cultures of glioma cells .

Cytotoxic Activity in 3D Glioma Cell Models

This compound has shown cytotoxic activity in 3D Glioma cell models . This suggests potential applications in cancer therapeutics, particularly for glioma, a type of brain cancer.

Structural Investigations of Spiro Compounds

2,8-Diazaspiro[5.5]undecane is used in the structural investigations of spiro compounds with S and O containing heterocycles . These investigations have revealed intriguing conformational and configurational aspects of these compounds .

Synthesis of New Spiro[5.5]undecane Derivatives

This compound is used in the synthesis of new spiro[5.5]undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings . These derivatives exhibit some peculiar stereochemistry aspects .

γ-Aminobutyric Acid Type A Receptor (GABAAR) Antagonists

The 2,8-Diazaspiro[5.5]undecane-based compounds have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists . This suggests potential applications in neurological research and therapeutics.

Low Cellular Membrane Permeability

These compounds show low cellular membrane permeability . This property can be useful in drug design and delivery, where controlling the permeability of compounds is crucial.

Mécanisme D'action

Target of Action

The primary target of 2,8-Diazaspiro[5.5]undecane is the Endoplasmic Reticulum (ER) . The ER plays a crucial role in calcium signaling and protein folding .

Mode of Action

2,8-Diazaspiro[5.5]undecane interacts with its target, the ER, by depleting intracellular calcium stores . This depletion, along with the accumulation of unfolded proteins, activates the molecular chaperone GRP78 (glucose-regulated protein 78) . GRP78 then triggers the Endoplasmic Reticulum Stress Response (ERSR) pathway, which aims to restore ER homeostasis .

Biochemical Pathways

The key biochemical pathway affected by 2,8-Diazaspiro[5.5]undecane is the Endoplasmic Reticulum Stress Response (ERSR) pathway . This pathway is activated in response to stress conditions within the ER, such as calcium depletion and the accumulation of unfolded proteins . The activation of the ERSR pathway can lead to apoptosis if the cell fails to adapt to the stress .

Pharmacokinetics

The pharmacokinetics of 2,8-Diazaspiro[5Similar compounds have been reported to show low cellular membrane permeability , which could impact the bioavailability of 2,8-Diazaspiro[5.5]undecane.

Result of Action

The action of 2,8-Diazaspiro[5.5]undecane results in the induction of the Endoplasmic Reticulum Stress Response (ERSR) . This can lead to apoptosis-mediated cell death in several cancer cell lines, including patient-derived and 3D cultures of glioma cells .

Propriétés

IUPAC Name |

2,8-diazaspiro[5.5]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-3-9(7-10-5-1)4-2-6-11-8-9/h10-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDGPDCQBUYTMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCNC2)CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576072 | |

| Record name | 2,8-Diazaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Diazaspiro[5.5]undecane | |

CAS RN |

180-50-7 | |

| Record name | 2,8-Diazaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-diazaspiro[5.5]undecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of incorporating 2,8-Diazaspiro[5.5]undecane into fluoroquinolone antibiotics?

A: The research investigated the impact of various spiroamines, including 2,8-Diazaspiro[5.5]undecane (6b), as substituents at the 7-position of fluoroquinolones (or the 10-position of pyridobenzoxazines) []. The goal was to understand how these modifications influence the antibacterial activity of these compounds against both Gram-positive and Gram-negative bacteria. This is a critical aspect of drug development, as optimizing the structure of antibiotics can lead to improved potency and potentially overcome existing bacterial resistance mechanisms.

Q2: How does the antibacterial activity of fluoroquinolones substituted with 2,8-Diazaspiro[5.5]undecane compare to those with other spiroamines or traditional substituents?

A: The study explored a series of fluoroquinolones with different spiroamine substitutions, including 2,8-Diazaspiro[5.5]undecane (6b), 2,7-diazaspiro[4.4]nonane (4b), and 1,7-diazaspiro[4.4]nonane (5a) []. While the study doesn't explicitly state the superiority of one specific spiroamine over others, it highlights that N-alkylation of the 2,7-diazaspiro[4.4]nonane (4b) side chain generally resulted in more potent activity against both Gram-positive and Gram-negative bacteria. This suggests that the specific structure and substitution pattern of the spiroamine moiety play a crucial role in determining the overall antibacterial activity of the fluoroquinolone derivative.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.